molecular formula C12H17NO2 B1183286 N-(4-ethylbenzyl)alanine

N-(4-ethylbenzyl)alanine

Cat. No.: B1183286
M. Wt: 207.273
InChI Key: MYPXVUWKSKEXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylbenzyl)alanine is a derivative of the amino acid alanine, where the amino group is substituted with a 4-ethylbenzyl moiety. Its structure consists of a propanoic acid backbone (C3H7NO2) attached to a 4-ethylbenzyl group (C6H4-CH2CH2-).

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.273

IUPAC Name

2-[(4-ethylphenyl)methylamino]propanoic acid

InChI

InChI=1S/C12H17NO2/c1-3-10-4-6-11(7-5-10)8-13-9(2)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15)

InChI Key

MYPXVUWKSKEXHA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNC(C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in N-(4-nitrophenyl)-D-alanine enhances polarity and hydrogen-bonding capacity, critical for receptor binding in antiviral applications . Hydroxyl vs. Alkyl Groups: N-(4-hydroxyphenyl)-β-alanine derivatives form hydrazones for drug delivery , whereas alkyl chains (e.g., ethyl, methyl) may prioritize metabolic stability .

Synthesis Pathways: Alkylation or acylation of alanine’s amino group is a common strategy. For example, N-(4-methylbenzoyl)-β-alanine ethyl ester is synthesized via esterification , while hydrazone formation is employed for N-(4-hydroxyphenyl) derivatives .

Biological Activity: Antiviral Potential: N-(alanine) derivatives with aromatic substituents (e.g., sulfonamides in ) show SARS-CoV-2 spike protein binding via hydrogen bonds . The 4-ethylbenzyl group may similarly interact with hydrophobic pockets in viral proteins.

Research Findings and Contradictions

  • Antiviral Mechanisms : While N-(4-nitrophenyl)-D-alanine and sulfonamide-alanine derivatives () demonstrate explicit antiviral activity , the biological role of alkyl-substituted analogs like this compound remains speculative. Contradictions arise in substituent compatibility; nitro groups favor polar interactions, whereas ethyl groups may hinder aqueous solubility .
  • Synthetic Feasibility : highlights hydrazone formation for hydroxylated derivatives, but alkyl-substituted analogs may require protective group strategies to avoid side reactions .

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